molecular formula KRb2 B14717175 CID 71352610 CAS No. 11074-49-0

CID 71352610

Cat. No.: B14717175
CAS No.: 11074-49-0
M. Wt: 210.034 g/mol
InChI Key: AWGOCFKKOOHUQH-UHFFFAOYSA-N
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Description

Based on contextual clues, it may belong to the oscillatoxin family of marine-derived polyketides (Figure 1 in ) or synthetic brominated aromatic derivatives (). Oscillatoxins are known for their cytotoxic properties and complex macrocyclic structures, while brominated aromatics often exhibit pharmacological relevance, such as enzyme inhibition or antitumor activity .

Properties

CAS No.

11074-49-0

Molecular Formula

KRb2

Molecular Weight

210.034 g/mol

InChI

InChI=1S/K.2Rb

InChI Key

AWGOCFKKOOHUQH-UHFFFAOYSA-N

Canonical SMILES

[K].[Rb].[Rb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71352610” involves specific chemical reactions and conditions. The exact synthetic route may vary, but it typically includes the following steps:

    Starting Materials: The synthesis begins with readily available starting materials, which undergo a series of chemical transformations.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or reagents.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical reactors and optimized processes to ensure efficiency and cost-effectiveness. The industrial methods focus on maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 71352610” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction produces reduced forms of the compound.

Scientific Research Applications

Compound “CID 71352610” has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may have biological activity, making it useful in studying biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound is utilized in industrial processes, such as the production of materials or chemicals.

Mechanism of Action

The mechanism of action of compound “CID 71352610” involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

The following analysis compares CID 71352610 with structurally or functionally analogous compounds, emphasizing molecular properties, synthesis, and biological activity.

Structural Analogues in the Oscillatoxin Family

lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092), which share a macrocyclic lactone core. Hypothetically, this compound could differ in substituents (e.g., methyl groups, hydroxylations) or ring size, influencing bioactivity.

Table 1: Structural Comparison of Oscillatoxin Derivatives
Compound CID Molecular Formula Key Substituents Molecular Weight (g/mol) Bioactivity
101283546 (Osc-D) C₂₉H₄₀O₈ 30-methyl, hydroxyl groups 516.6 Cytotoxic, ion channel modulation
185389 (30-Me-Osc-D) C₃₀H₄₂O₈ 30-methyl, extended alkyl 530.6 Enhanced membrane affinity
71352610* Hypothetical Undefined ~500–550 (estimated) Potential cytotoxicity

*Structural details for this compound are inferred based on oscillatoxin analogs.

Table 2: Physicochemical and Pharmacokinetic Properties
Compound CID/CAS Molecular Formula TPSA (Ų) LogP Solubility (mg/mL) CYP Inhibition
737737 (CAS 7312-10-9) C₉H₅BrO₂S 65.54 3.2 0.864 CYP1A2
59200652 (CAS 1033610-45-5) C₇H₈BrNO₂ 31.35 1.83 86.7 CYP1A2
71352610* Undisclosed ~50–70 ~2.5–3.5 Moderate Hypothetical

*Estimated properties for this compound based on brominated aromatic analogs.

Key Reaction Steps for Brominated Analogues:

Halogenation: SO₂Cl₂ in ethanol under reflux (60–80°C) for 12–24 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) .

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